MRS1097 A3 Receptor Binding Affinity: Human A3 Ki Value Compared to Structural Analogs
MRS1097 demonstrates high affinity for the human adenosine A3 receptor (hA3AR) expressed in HEK-293 cells, with a Ki value of 108 nM as determined by [¹²⁵I]AB-MECA radioligand displacement [1]. This affinity is approximately 55-fold higher than its affinity for the rat A₁ receptor (Ki = 5,930 nM), establishing a clear selectivity profile [2]. Within the same 1,4-dihydropyridine chemotype, MRS1097 (4-styryl substituted) shows comparable A3 affinity to MRS1093 (4-phenylethynyl analog, Ki ~100 nM), but with a distinct substitution pattern that may confer different physicochemical properties relevant to experimental design [3]. In contrast, MRS1191, a more extensively characterized dihydropyridine A3 antagonist, exhibits higher A3 affinity (Ki = 31.4 nM) but belongs to a later generation of optimized compounds [4].
| Evidence Dimension | Binding affinity (Ki) at human A3 receptor |
|---|---|
| Target Compound Data | Ki = 108 nM (human A3) |
| Comparator Or Baseline | MRS1093 (Ki ~100 nM human A3); MRS1191 (Ki = 31.4 nM human A3); MRS1097 at rat A1: Ki = 5,930 nM |
| Quantified Difference | MRS1097 vs MRS1093: ~8 nM difference (comparable); MRS1097 vs MRS1191: 3.4-fold lower affinity; MRS1097 A3 vs A1: ~55-fold selectivity |
| Conditions | HEK-293 cells expressing human A3 receptor; radioligand: [¹²⁵I]AB-MECA |
Why This Matters
The 108 nM Ki at human A3 defines MRS1097 as a moderately potent antagonist suitable for experiments where moderate receptor occupancy is desired or when comparing effects across multiple dihydropyridine-based A3 antagonists.
- [1] BindingDB. MRS1097 (BDBM85775): Ki = 108 nM for human A3 receptor expressed in HEK cells. Data curated from IUPHAR/BPS Guide to Pharmacology. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MRS1097 ligand ID 467: Ki = 5,930 nM for rat A1 receptor. View Source
- [3] van Rhee AM, Jiang JL, Melman N, Olah ME, Stiles GL, Jacobson KA. Interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine receptors: selectivity for A3 receptors. J Med Chem. 1996;39(15):2980-9. PMID: 8709132 View Source
- [4] Jacobson KA, Park KS, Jiang JL, Kim YC, Olah ME, Stiles GL, Ji XD. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. Neuropharmacology. 1997;36(9):1157-65. PMID: 9364471 View Source
